molecular formula C23H27N5O4 B264921 Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

货号 B264921
分子量: 437.5 g/mol
InChI 键: SJESSGVYNYILGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications.

作用机制

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can block the activation and proliferation of B cells, which play a critical role in the development of various diseases. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit other signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects, including inhibition of B cell activation and proliferation, suppression of autoimmune responses, and anti-inflammatory effects. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. In animal studies, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been well-tolerated and has shown no significant toxicity.

实验室实验的优点和局限性

One of the main advantages of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also shown good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain diseases and require higher doses or combination therapies.

未来方向

There are several future directions for the development of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate and related compounds. One direction is to optimize the potency and selectivity of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate to improve its therapeutic efficacy. Another direction is to investigate the potential of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Additionally, further studies are needed to explore the potential of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Finally, the safety and efficacy of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

合成方法

The synthesis of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 4-(2-(methyloxy)phenyl)-2-pyridinamine and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of a palladium catalyst. The resulting product is then treated with piperazine and sodium hydride to obtain Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate. This synthesis method has been optimized to yield high purity and yield of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate.

科学研究应用

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has shown promising results in inhibiting the growth of cancer cells and suppressing autoimmune responses. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders.

属性

产品名称

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

分子式

C23H27N5O4

分子量

437.5 g/mol

IUPAC 名称

ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H27N5O4/c1-3-32-22(30)19-20(16-8-4-5-9-17(16)31-2)25-23(26-21(19)29)28-14-12-27(13-15-28)18-10-6-7-11-24-18/h4-11,19-20H,3,12-15H2,1-2H3,(H,25,26,29)

InChI 键

SJESSGVYNYILGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4OC

规范 SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。